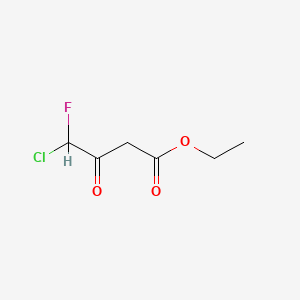
Ethyl4-chloro-4-fluoro-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-4-fluoro-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of both chlorine and fluorine atoms attached to a butanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-4-fluoro-3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-4-fluoro-3-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-chloro-4-fluoro-3-oxobutanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-chloro-4-fluoro-3-oxobutanoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, treatment with sodium methoxide can lead to the formation of the corresponding methoxy derivative.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Hydrolysis Conditions: Aqueous acid (e.g., hydrochloric acid), aqueous base (e.g., sodium hydroxide)
Major Products
Reduction: Ethyl 4-chloro-4-fluoro-3-hydroxybutanoate
Substitution: Ethyl 4-methoxy-4-fluoro-3-oxobutanoate
Hydrolysis: 4-chloro-4-fluoro-3-oxobutanoic acid and ethanol
Applications De Recherche Scientifique
Ethyl 4-chloro-4-fluoro-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and reductases.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: Ethyl 4-chloro-4-fluoro-3-oxobutanoate is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 4-chloro-4-fluoro-3-oxobutanoate depends on the specific reaction or application. In reduction reactions, the compound undergoes nucleophilic attack by the reducing agent, leading to the formation of the corresponding alcohol. In substitution reactions, the chlorine or fluorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Comparaison Avec Des Composés Similaires
Ethyl 4-chloro-4-fluoro-3-oxobutanoate can be compared with other similar compounds such as:
Ethyl 4-chloro-3-oxobutanoate: Lacks the fluorine atom, which can affect its reactivity and applications.
Ethyl 4-fluoro-3-oxobutanoate: Lacks the chlorine atom, leading to different chemical properties and reactivity.
Ethyl 4-chloro-4-bromo-3-oxobutanoate:
The presence of both chlorine and fluorine atoms in ethyl 4-chloro-4-fluoro-3-oxobutanoate makes it unique and provides distinct reactivity patterns compared to its analogs.
Propriétés
Numéro CAS |
111218-58-7 |
|---|---|
Formule moléculaire |
C6H8ClFO3 |
Poids moléculaire |
182.58 g/mol |
Nom IUPAC |
ethyl 4-chloro-4-fluoro-3-oxobutanoate |
InChI |
InChI=1S/C6H8ClFO3/c1-2-11-5(10)3-4(9)6(7)8/h6H,2-3H2,1H3 |
Clé InChI |
JBNFQTITFNTCLH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



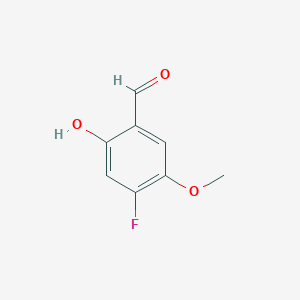

![(2R,3R,4R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B13910555.png)


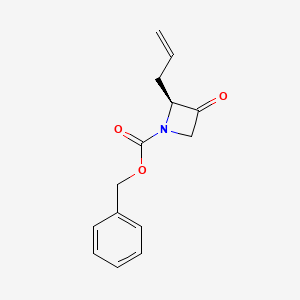
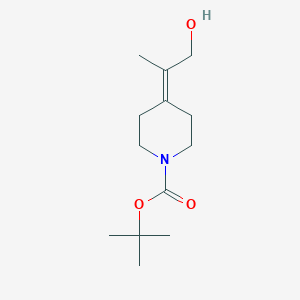
![6-Methylspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13910592.png)
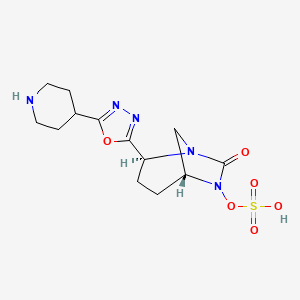
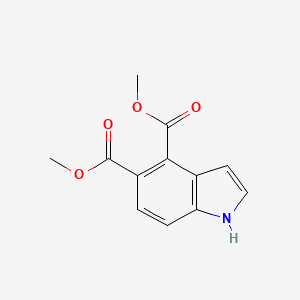
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[[(2S)-2-[[(2R)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]methylsulfanyl]hexanoyl-methylamino]propanoate](/img/structure/B13910615.png)
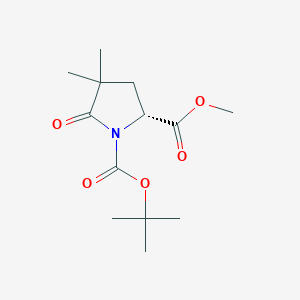
![(4-Methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-YL]carbamate](/img/structure/B13910625.png)
